molecular formula C14H8N4O2S2 B5548669 1H-1,3-BENZIMIDAZOL-2-YL (6-NITRO-1,3-BENZOTHIAZOL-2-YL) SULFIDE

1H-1,3-BENZIMIDAZOL-2-YL (6-NITRO-1,3-BENZOTHIAZOL-2-YL) SULFIDE

Cat. No.: B5548669
M. Wt: 328.4 g/mol
InChI Key: JVLXNNQUGMOOCV-UHFFFAOYSA-N
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Description

1H-1,3-BENZIMIDAZOL-2-YL (6-NITRO-1,3-BENZOTHIAZOL-2-YL) SULFIDE is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of both benzimidazole and benzothiazole moieties, which are linked through a sulfide bond

Preparation Methods

The synthesis of 1H-1,3-BENZIMIDAZOL-2-YL (6-NITRO-1,3-BENZOTHIAZOL-2-YL) SULFIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of benzimidazole and benzothiazole precursors.

    Formation of Benzimidazole: Benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Formation of Benzothiazole: Benzothiazole is prepared by the cyclization of 2-aminothiophenol with carbon disulfide or other suitable reagents.

    Coupling Reaction: The benzimidazole and benzothiazole moieties are then coupled through a sulfide bond. This is achieved by reacting the benzimidazole derivative with a benzothiazole derivative in the presence of a suitable sulfide source, such as thiourea or sodium sulfide.

    Nitration: The final step involves the nitration of the benzothiazole ring to introduce the nitro group.

Chemical Reactions Analysis

1H-1,3-BENZIMIDAZOL-2-YL (6-NITRO-1,3-BENZOTHIAZOL-2-YL) SULFIDE undergoes various chemical reactions, including:

Scientific Research Applications

1H-1,3-BENZIMIDAZOL-2-YL (6-NITRO-1,3-BENZOTHIAZOL-2-YL) SULFIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1H-1,3-BENZIMIDAZOL-2-YL (6-NITRO-1,3-BENZOTHIAZOL-2-YL) SULFIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets enzymes and proteins involved in essential biological processes. For example, it may inhibit the activity of enzymes responsible for DNA replication or protein synthesis.

    Pathways: The compound can interfere with key cellular pathways, leading to the disruption of normal cellular functions.

Comparison with Similar Compounds

1H-1,3-BENZIMIDAZOL-2-YL (6-NITRO-1,3-BENZOTHIAZOL-2-YL) SULFIDE can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-aminobenzimidazole, 2-mercaptobenzothiazole, and 6-nitrobenzothiazole share structural similarities with the compound .

    Uniqueness: The presence of both benzimidazole and benzothiazole moieties, along with the nitro group, gives this compound unique chemical and biological properties.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-6-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O2S2/c19-18(20)8-5-6-11-12(7-8)21-14(17-11)22-13-15-9-3-1-2-4-10(9)16-13/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLXNNQUGMOOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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